molecular formula C9H20INO2 B146289 Butyrylcholine iodide CAS No. 2494-56-6

Butyrylcholine iodide

Cat. No. B146289
CAS RN: 2494-56-6
M. Wt: 301.17 g/mol
InChI Key: GALNBQVDMJRFGJ-UHFFFAOYSA-M
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Description

Butyrylcholine iodide is a choline iodide analogue that has been identified as a novel catalyst for green living radical polymerization (LRP). This compound, along with other choline iodide analogues such as choline iodide and acetylcholine iodide, has been utilized to synthesize a variety of functional polymers. The significance of butyrylcholine iodide lies in its biocompatibility and non-toxic nature, making it an attractive catalyst for sustainable polymer chemistry .

Synthesis Analysis

The synthesis of butyrylcholine iodide is not directly detailed in the provided papers. However, the synthesis of related iodide compounds has been explored. For instance, 1-11C-labelled alkyl iodides, including butyl iodide, have been prepared through a 3-step reaction route using a one-pot system. These compounds were synthesized with high radiochemical yields and purities and were used in alkylation reactions . Although this does not directly pertain to butyrylcholine iodide, it provides insight into the synthesis of iodide-based compounds which could be relevant for the synthesis of butyrylcholine iodide.

Molecular Structure Analysis

The molecular structure of butyrylcholine iodide is not explicitly discussed in the provided papers. However, as a choline iodide analogue, it likely shares structural similarities with choline, which is known to have a quaternary ammonium structure. The butyryl group attached to the choline moiety would contribute to its unique properties and reactivity in polymerization processes .

Chemical Reactions Analysis

Butyrylcholine iodide has been successfully used as a catalyst in green living radical polymerization to yield a variety of polymethacrylates and polyacrylates with high monomer conversions. This process has been carried out in green solvents such as ethyl lactate, ethanol, and water. The resulting polymers have low polydispersity and include hydrophobic, hydrophilic, zwitterionic, and water-soluble biocompatible polymers. Additionally, well-defined block copolymers have been synthesized using this catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyrylcholine iodide are not directly described in the provided papers. However, the use of choline iodide analogues in green living radical polymerization suggests that these compounds are soluble in a range of green solvents and can facilitate the polymerization of various monomers. The biocompatibility of butyrylcholine iodide indicates that it has favorable physical and chemical properties for biomedical applications .

Scientific Research Applications

Green Polymer Chemistry

Butyrylcholine iodide, along with other choline iodide analogues, has been utilized as a catalyst in the green living radical polymerization (LRP) of functional polymers. This process, using green solvents like ethyl lactate, ethanol, and water, produces biocompatible polymethacrylates and polyacrylates with high monomer conversions. These catalysts contribute to sustainable polymer chemistry due to their nontoxic nature (Wang, Hanindita, & Goto, 2018).

Biomonitoring Studies

In biomonitoring, butyrylcholine iodide has been used to characterize cholinesterases in the head tissues of the estuarine fish Pomatoschistus microps. This characterization is critical for assessing the effects and exposure to environmental contaminants, particularly organophosphate and carbamate exposure (Monteiro, Quintaneiro, Morgado, Soares, & Guilhermino, 2005).

Electrochemical Studies

Butyrylcholine iodide has also been investigated in electrochemical studies. For example, its behavior in ionic liquids was examined, providing insights into the electro-oxidation of iodide at platinum electrodes in different liquid environments (Zhang & Zheng, 2007).

Analytical Chemistry

In the field of analytical chemistry, butyrylcholine iodide has been used in methods for the quantification of iodine in complex matrices, aiding in the understanding of iodine's role in human nutrition and environmental studies (Shelor & Dasgupta, 2011).

Dye-Sensitized Solar Cells

Research into dye-sensitized solar cells has utilized iodide-based compounds, including butyrylcholine iodide, for electrolyte optimization. This contributes to the development of low-cost and efficient solar cells (Cai, Pan, Liu, Huo, Chen, Zhang, & Dai, 2012).

Safety And Hazards

When handling Butyrylcholine iodide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

2-butanoyloxyethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20NO2.HI/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALNBQVDMJRFGJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3922-86-9 (Parent)
Record name Butyrocholine iodide
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DSSTOX Substance ID

DTXSID60883856
Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1)
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Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Butyrylcholine iodide

CAS RN

2494-56-6
Record name Butyrylcholine iodide
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Record name Butyrocholine iodide
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Record name Butyrylcholine iodide
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Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1)
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Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1)
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Record name 2-butyryloxyethyltrimethylammonium iodide
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Record name Butyrylcholine iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
615
Citations
CG Wang, F Hanindita, A Goto - ACS Macro Letters, 2018 - ACS Publications
… Herein, nontoxic and metabolizable choline iodide analogues, including choline iodide, acetylcholine iodide, and butyrylcholine iodide, were successfully utilized as novel catalysts for “…
Number of citations: 47 pubs.acs.org
R BOOPATHY… - European journal of …, 1985 - Wiley Online Library
… absence and presence of butyrylcholine iodide, the substrate of … be prevented by butyrylcholine iodide. With phenylglyoxal … This activation could be prevented by butyrylcholine iodide. N…
Number of citations: 34 febs.onlinelibrary.wiley.com
AE Beezer, CD Stubbs - Talanta, 1973 - Elsevier
… described to 0.02M butyrylcholine iodide solution a calorimetric … In all subsequent experiments butyrylcholine iodide was … of butyrylcholine iodide the reaction is butyrylcholine iodide + …
Number of citations: 20 www.sciencedirect.com
H NOGAMI, Y KANAKUBO - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
… Formation of micelle was not observed on acetylcholine chloride, propionylcholine iodide, butyrylcholine iodide and hexanoylcholine iodide, but observed on octanoylcholine iodide, …
Number of citations: 4 www.jstage.jst.go.jp
P Duffy, JM Wallach - Enzyme, 1989 - karger.com
… Butyrylcholine iodide was demonstrated to be a convenient substrate for the conductimetric assay. Validation of the microassay was made by using either purified enzyme or control …
Number of citations: 4 karger.com
F Hobbiger - British Journal of Pharmacology and Chemotherapy, 1955 - ncbi.nlm.nih.gov
… Cholinesterase activity was determined by the manometric technique using 0.03 Mbutyrylcholine iodide as the substrate. The C02 output from 5 to 45 min. after onset of substrate …
Number of citations: 129 www.ncbi.nlm.nih.gov
H Nogami, S Awazu, M Iwatsuru - Chemical and Pharmaceutical …, 1963 - jstage.jst.go.jp
… Hydrolyses of acetylcholine chloride, propionylcholine iodide, butyrylcholine iodide, hexanoylcholine iodide and octanoylcholine iodide at 70 with or without 0.5% sodium lauryl sulfate …
Number of citations: 16 www.jstage.jst.go.jp
SC Sung - Biochimica et Biophysica Acta (BBA)-General Subjects, 1980 - Elsevier
… 14C]butyrylcholine iodide (3.57 Ci/mol) were obtained from New England Nuclear Corporation. Dowex 50W-X8, acetylcholine iodide, butyrylcholine iodide and 1,10-phenanthroline …
Number of citations: 12 www.sciencedirect.com
JK Grime, B Tan - Analytica Chimica Acta, 1979 - Elsevier
… for the enthalpimetric determination of a series of physiologically active alkaloids based on their inhibitory effect on the cholinesterase-catalysed hydrolysis of butyrylcholine iodide. All …
Number of citations: 7 www.sciencedirect.com
RF Schuman, AA Brimfield, KW Hunter - Bioscience Reports, 1984 - Springer
… The reactions were started by the addition of 30 lal of butyrylcholine iodide at 30.0 mg/ml. Control reactions were run using horse serum enzyme and Medium 199 which had been …
Number of citations: 8 link.springer.com

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